molecular formula C17H21Cl2N3O2 B12763205 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol CAS No. 83338-48-1

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol

Cat. No.: B12763205
CAS No.: 83338-48-1
M. Wt: 370.3 g/mol
InChI Key: XPBZOXRJAMOCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and a tetrahydrofurfurylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol typically involves multiple steps, starting with the preparation of the dichlorophenyl and imidazole intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-aminopropanol

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-tetrahydrofurfurylamino-2-propanol has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83338-48-1

Molecular Formula

C17H21Cl2N3O2

Molecular Weight

370.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(oxolan-2-ylmethylamino)propan-2-ol

InChI

InChI=1S/C17H21Cl2N3O2/c18-13-3-4-15(16(19)8-13)17(23,11-22-6-5-20-12-22)10-21-9-14-2-1-7-24-14/h3-6,8,12,14,21,23H,1-2,7,9-11H2

InChI Key

XPBZOXRJAMOCEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.